molecular formula C18H20N2O2S B2378852 4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide CAS No. 896309-50-5

4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide

Cat. No.: B2378852
CAS No.: 896309-50-5
M. Wt: 328.43
InChI Key: YJMCVYKOYYYZLX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with dimethyl groups and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts . The resulting tetrahydronaphthalene is then subjected to further functionalization to introduce the carbonylamino group.

The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur. The final step involves coupling the thiophene derivative with the functionalized tetrahydronaphthalene under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in the laboratory synthesis would be scaled up, and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitro groups (NO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound’s unique properties might make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the tetrahydronaphthalene moiety, which confer distinct chemical and physical properties. This combination of structural elements is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-11(2)23-18(15(10)16(19)21)20-17(22)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMCVYKOYYYZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(CCCC3)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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